molecular formula C18H14N2OS B185473 N-(naphthalen-1-ylcarbamothioyl)benzamide CAS No. 4921-84-0

N-(naphthalen-1-ylcarbamothioyl)benzamide

Cat. No.: B185473
CAS No.: 4921-84-0
M. Wt: 306.4 g/mol
InChI Key: JYZHKZNALZZENK-UHFFFAOYSA-N
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Description

N-(naphthalen-1-ylcarbamothioyl)benzamide is an organic compound with the molecular formula C18H14N2OS It is a thiourea derivative, characterized by the presence of a naphthalene ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-1-ylcarbamothioyl)benzamide typically involves the reaction of naphthylamine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions: N-(naphthalen-1-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(naphthalen-1-ylcarbamothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the modulation of biological pathways. For example, it may inhibit the activity of proteases or kinases, thereby affecting cellular processes such as apoptosis or signal transduction .

Comparison with Similar Compounds

  • N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide
  • N-(phenylcarbamothioyl)benzamide
  • N-(2-chlorophenylcarbamothioyl)benzamide

Comparison: N-(naphthalen-1-ylcarbamothioyl)benzamide is unique due to the presence of both naphthalene and benzamide moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .

Properties

CAS No.

4921-84-0

Molecular Formula

C18H14N2OS

Molecular Weight

306.4 g/mol

IUPAC Name

N-(naphthalen-1-ylcarbamothioyl)benzamide

InChI

InChI=1S/C18H14N2OS/c21-17(14-8-2-1-3-9-14)20-18(22)19-16-12-6-10-13-7-4-5-11-15(13)16/h1-12H,(H2,19,20,21,22)

InChI Key

JYZHKZNALZZENK-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N=C(NC2=CC=CC3=CC=CC=C32)S

SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32

4921-84-0

Origin of Product

United States

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